3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile
Overview
Description
The compound “3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile” is a complex organic molecule that contains several interesting functional groups. These include a furan ring, a chromen ring, a thiazole ring, and an acrylonitrile group. Each of these groups can confer different properties to the molecule, and they can also participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to determine the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acrylonitrile group could participate in addition reactions, while the furan and thiazole rings might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it more soluble in polar solvents .Scientific Research Applications
Anticancer Properties
A key application of this compound is in anticancer research. Matiichuk et al. (2022) synthesized derivatives of this compound and tested their anticancer activities. They discovered that certain derivatives showed moderate action against breast cancer cell lines MDA-MB-468 and T-47D, demonstrating cytotoxic effects in a specific range (Matiichuk et al., 2022).
Photophysical Studies
The photophysical properties of similar compounds have been studied. Shreykar et al. (2017) synthesized novel coumarin thiazole hybrid dyes and explored their photophysical properties, indicating potential applications in material sciences and optics (Shreykar et al., 2017).
Chemical Behavior and Synthesis
The chemical behavior of similar compounds has been a subject of study, providing insights into their reactivity and potential applications in chemical synthesis. Assiri et al. (2019) explored the reactions of a similar compound with active carbon nucleophiles, leading to novel furanchromene derivatives (Assiri et al., 2019).
Solvate Structures
Zhao and Zhou (2009) examined the molecular structure of a related compound in a crystalline solvate form, contributing to the understanding of its molecular interactions and stability (Zhao & Zhou, 2009).
Heterogeneous Catalysis
In the context of green chemistry, the compound has been used in heterogeneous catalysis. Zhang et al. (2018) developed a method for synthesizing chromen-2-ones using a related compound and K10 montmorillonite clay as a catalyst, highlighting its utility in eco-friendly chemical processes (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3S/c20-10-13(8-14-5-3-7-23-14)18-21-16(11-25-18)15-9-12-4-1-2-6-17(12)24-19(15)22/h1-9,11H/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNWAHALSJQPOQ-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CC4=CC=CO4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\C4=CC=CO4)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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